

An In-depth Technical Guide to 1-Tetradecanold29: Physical Characteristics and Stability

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Audience: Researchers, scientists, and drug development professionals.

Abstract: **1-Tetradecanol-d29** is the deuterium-labeled form of **1-Tetradecanol** (Myristyl Alcohol), a straight-chain saturated fatty alcohol. Due to its isotopic labeling, it serves as an invaluable tool in analytical and metabolic research, primarily as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1] This guide provides a comprehensive overview of the physical and chemical properties of **1-Tetradecanol-d29**, details on its stability, and standardized protocols for its characterization.

Core Physical and Chemical Characteristics

The physical properties of **1-Tetradecanol-d29** are very similar to its non-deuterated isotopologue, **1-Tetradecanol**. The primary difference lies in its molecular weight due to the substitution of 29 hydrogen atoms with deuterium.

Quantitative Data Summary

The following tables summarize the key physical and chemical data for **1-Tetradecanol-d29** and its non-deuterated form for comparison.

Table 1: Properties of 1-Tetradecanol-d29



Property	Value	Reference
CAS Number	284474-78-8	[2]
Molecular Formula	C14HD29O	[2]
Molecular Weight	243.57 g/mol	[2]
Melting Point	38-40 °C (lit.)	[2]
Flash Point	148 °C	
Appearance	White solid	_

Table 2: Properties of 1-Tetradecanol (Non-Deuterated)

Property	Value
CAS Number	112-72-1
Molecular Formula	C14H30O
Molecular Weight	214.39 g/mol
Appearance	White waxy solid
Melting Point	35 - 39 °C (lit.)
Boiling Point	289 °C (lit.)
Density	0.823 g/mL at 25 °C (lit.)
Water Solubility	Practically insoluble (1.91 x 10^{-1} mg/L at 25°C)
Other Solubilities	Soluble in diethyl ether, slightly soluble in ethanol

Stability and Storage

Chemical Stability: 1-Tetradecanol is chemically stable under standard ambient conditions (room temperature). The deuterated form, **1-Tetradecanol-d29**, is also considered a stable product. It is not expected to undergo hydrolysis under typical environmental conditions.



Storage Recommendations: To ensure its integrity, **1-Tetradecanol-d29** should be stored in tightly closed containers in a dry, cool, and well-ventilated place. The recommended storage temperature is below +30°C.

Incompatible Materials: Contact with strong oxidizing agents, acid anhydrides, and acid chlorides should be avoided to prevent potential reactions.

Hazardous Decomposition: When exposed to intense heat or fire, hazardous decomposition products such as carbon monoxide (CO) and carbon dioxide (CO₂) may be formed.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties and assessing the stability of **1-Tetradecanol-d29**. These protocols are based on internationally recognized standards.

Determination of Melting Range (Adapted from USP <741> / OECD 102)

This method determines the temperature range over which the solid material transitions to a liquid.

Apparatus:

- Capillary melting point apparatus (e.g., Mel-Temp or equivalent).
- Glass capillary tubes (0.8-1.2 mm internal diameter).
- Calibrated thermometer or digital temperature probe.

Procedure:

- Sample Preparation: Finely pulverize a small amount of dry **1-Tetradecanol-d29**.
- Capillary Loading: Push the open end of a capillary tube into the powdered sample. Tap the closed end on a hard surface to pack the solid into the bottom, achieving a column height of approximately 3 mm.



- Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.
- Initial Determination (optional but recommended): Heat the block rapidly to get an approximate melting point. Allow the block to cool.
- Accurate Determination: Set the apparatus to heat at a controlled rate of 1-2 °C per minute, starting from a temperature approximately 10 °C below the expected melting point.
- Data Recording: Record the temperature at which the substance first begins to melt (onset)
 and the temperature at which it becomes completely liquid (clear point). This range is the
 melting range.

Determination of Boiling Point (Adapted from OECD 103 / ASTM D1120)

This method is used to determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

- Round-bottom flask (100 mL).
- Water-cooled reflux condenser.
- Calibrated thermometer or thermocouple.
- Heating mantle.
- Boiling chips (e.g., silicon carbide).

Procedure:

- Setup: Add approximately 60 mL of the substance to the round-bottom flask along with a few boiling chips.
- Assembly: Assemble the apparatus with the flask in the heating mantle and the condenser attached vertically. Position the thermometer so the bulb is centered in the flask, just above the liquid surface, to measure the vapor temperature.



- · Heating: Gently heat the sample to a boil.
- Equilibration: Allow the liquid to reflux, ensuring equilibrium is reached between the liquid and vapor phases.
- Measurement: Record the stable temperature at which the liquid boils and the vapor condenses. This temperature is the boiling point.
- Pressure Correction: Correct the observed boiling point for any deviation from standard atmospheric pressure (101.325 kPa).

Stability Assessment Protocol (Based on ICH Q1A Guidelines)

This protocol outlines a framework for a long-term stability study to establish a re-test period or shelf life.

Objective: To evaluate the stability of **1-Tetradecanol-d29** under defined storage conditions over time.

Methodology:

- Sample: Use a single, homogenous batch of high-purity **1-Tetradecanol-d29**.
- Storage Conditions: Place samples in tightly sealed, appropriate containers and store under long-term conditions, typically 25 °C ± 2 °C / 60% RH ± 5% RH.
- Testing Schedule: Pull samples for analysis at specified time points (e.g., initial, 3, 6, 9, 12, 18, 24, and 36 months).
- Analytical Method: At each time point, assess the sample for the following:
 - Appearance: Visual inspection for any changes in color or physical state.
 - Purity/Assay: Use a validated, stability-indicating method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Liquid Chromatography-Mass Spectrometry



(LC-MS), to quantify the amount of **1-Tetradecanol-d29** and detect any potential degradation products.

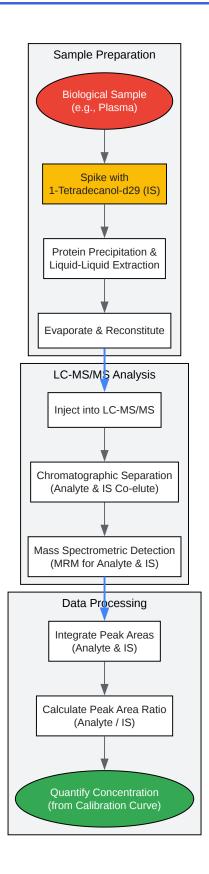
- Isotopic Purity: Confirm the deuterium incorporation using mass spectrometry.
- Acceptance Criteria: The re-test period is defined by the time during which the sample continues to meet its pre-defined specifications for appearance, purity, and isotopic enrichment.

Visualizations: Workflows and Logical Relationships Use in Bioanalytical Methods

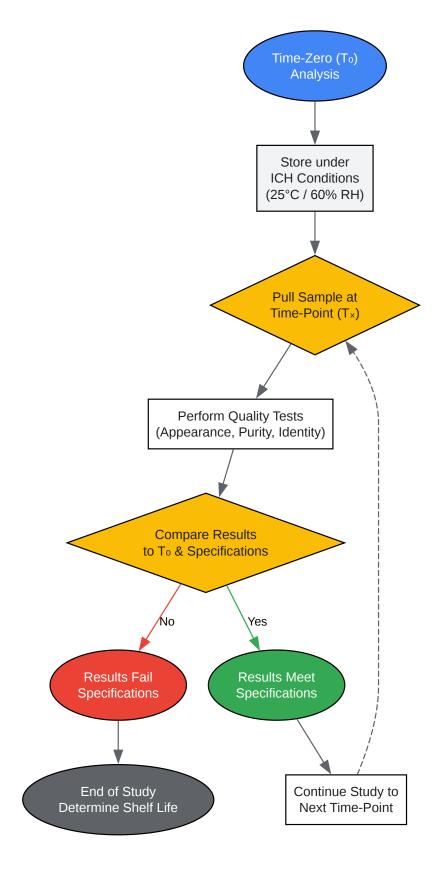
1-Tetradecanol-d29 is ideally suited as an internal standard (IS) for the quantification of endogenous or administered 1-Tetradecanol in biological matrices (e.g., plasma, tissue) using LC-MS/MS. A stable isotope-labeled IS is considered the "gold standard" as it has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, thereby providing the most accurate correction for experimental variability.

The following diagram illustrates a typical experimental workflow for such an application.









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References

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